2-Hydroxy-6-phenylhexan-3-one
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Overview
Description
2-Hydroxy-6-phenyl-3-hexanone is an organic compound that belongs to the class of hydroxy ketones It features a hydroxyl group (-OH) and a phenyl group (C6H5) attached to a hexanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-phenyl-3-hexanone can be achieved through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with a suitable carbonyl compound, followed by hydrolysis to yield the desired hydroxy ketone . Another method involves the aldol condensation of benzaldehyde with a suitable ketone, followed by reduction .
Industrial Production Methods
Industrial production of 2-hydroxy-6-phenyl-3-hexanone typically involves large-scale Grignard reactions or aldol condensations, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-phenyl-3-hexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-oxo-6-phenyl-3-hexanone or 2-carboxy-6-phenyl-3-hexanoic acid.
Reduction: Formation of 2-hydroxy-6-phenyl-3-hexanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Hydroxy-6-phenyl-3-hexanone has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents
Mechanism of Action
The mechanism of action of 2-hydroxy-6-phenyl-3-hexanone involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in nucleophilic addition reactions, influencing its biological and chemical activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-phenyl-3-hexanone
- 2-Hydroxy-4-phenyl-3-hexanone
- 2-Hydroxy-3-phenyl-3-hexanone
Uniqueness
2-Hydroxy-6-phenyl-3-hexanone is unique due to the position of the phenyl group and the hydroxyl group on the hexanone backbone.
Properties
CAS No. |
213325-06-5 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-hydroxy-6-phenylhexan-3-one |
InChI |
InChI=1S/C12H16O2/c1-10(13)12(14)9-5-8-11-6-3-2-4-7-11/h2-4,6-7,10,13H,5,8-9H2,1H3 |
InChI Key |
CYZQHZJORZIETF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CCCC1=CC=CC=C1)O |
Origin of Product |
United States |
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